molecular formula C9H10BNO2 B1463602 (4-(2-Cyanoethyl)phenyl)boronic acid CAS No. 905971-98-4

(4-(2-Cyanoethyl)phenyl)boronic acid

Cat. No.: B1463602
CAS No.: 905971-98-4
M. Wt: 174.99 g/mol
InChI Key: HHRXZPURHTWUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Cyanoethyl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the hydroboration of 4-vinylbenzonitrile with borane, followed by oxidation with hydrogen peroxide to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for boronic acids often involve similar hydroboration-oxidation processes but on a larger scale. The choice of solvents and catalysts can vary, with common solvents including tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) .

Chemical Reactions Analysis

Types of Reactions

(4-(2-Cyanoethyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

[4-(2-cyanoethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,12-13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRXZPURHTWUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCC#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681582
Record name [4-(2-Cyanoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905971-98-4
Record name [4-(2-Cyanoethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(2-Cyanoethyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(2-Cyanoethyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-(2-Cyanoethyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(4-(2-Cyanoethyl)phenyl)boronic acid
Reactant of Route 5
(4-(2-Cyanoethyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(2-Cyanoethyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.